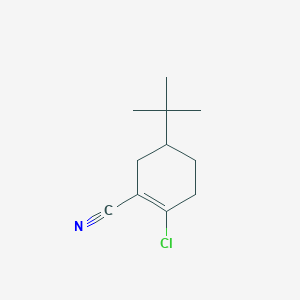

5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile

Beschreibung

5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is a substituted cyclohexene derivative characterized by a tert-butyl group at position 5, a chlorine atom at position 2, and a nitrile group at position 1 of the cyclohexene ring. This compound’s structure combines steric bulk (tert-butyl) with electron-withdrawing substituents (chlorine and nitrile), influencing its reactivity and physical properties. Such derivatives are often explored in organic synthesis for applications ranging from pharmaceutical intermediates to agrochemical precursors.

Eigenschaften

Molekularformel |

C11H16ClN |

|---|---|

Molekulargewicht |

197.70 g/mol |

IUPAC-Name |

5-tert-butyl-2-chlorocyclohexene-1-carbonitrile |

InChI |

InChI=1S/C11H16ClN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h9H,4-6H2,1-3H3 |

InChI-Schlüssel |

KWDWJGCBYLDXDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CCC(=C(C1)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Chlorination: The chlorination of the cyclohexene ring can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN⁻).

Industrial Production Methods

Industrial production of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance reaction efficiency and safety by providing precise control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring is converted to a cyclohexanone derivative.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-amine.

Substitution: The chlorine atom can be substituted by various nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of corresponding alcohols or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in an appropriate solvent.

Major Products

Oxidation: Cyclohexanone derivatives.

Reduction: Amines.

Substitution: Alcohols and ethers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Allylic Functionalization

One of the primary applications of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is in organic synthesis, particularly in allylic functionalization reactions. The compound can serve as a substrate for reactions involving nucleophilic attack, leading to the formation of various functionalized products. For instance, studies have shown that this compound can undergo halogenation and other transformations under specific conditions, yielding high selectivity and efficiency .

Synthesis of Complex Molecules

The compound's reactivity allows it to be used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in radical-mediated reactions has been explored, providing pathways to synthesize sulfamides and other nitrogen-containing compounds . This versatility makes it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that derivatives of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile may exhibit anticancer properties. Preliminary studies suggest that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations into the cytotoxicity of this compound and its derivatives could lead to the development of new anticancer agents.

Antioxidant Properties

The presence of the tert-butyl group enhances the hydrophobic character of the molecule, which may contribute to antioxidant activity. Compounds with similar structural motifs have been shown to mitigate oxidative stress in cellular models, suggesting potential therapeutic applications in diseases related to oxidative damage .

Material Science

Polymer Additives

Due to its chemical stability and reactivity, 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile can be utilized as an additive in polymer formulations. Its incorporation into plastics may enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Coatings and Sealants

The compound's ability to form cross-linked structures can be advantageous in developing coatings and sealants with improved durability and resistance to environmental factors. This application is particularly relevant in industries where material longevity is critical.

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.

Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a generalized analysis based on typical properties of substituted cyclohexenes and nitriles:

Table 1: Hypothetical Comparison with Structurally Related Compounds

Key Observations:

Steric Effects : The tert-butyl group in the target compound likely reduces reactivity in sterically demanding reactions (e.g., cycloadditions) compared to smaller substituents like methyl .

Solubility : Bulky tert-butyl groups typically increase lipophilicity, which may limit solubility in polar solvents compared to methyl or hydrogen analogs.

Research Findings and Limitations

The provided evidence (Supporting Information, 2018) focuses on a structurally unrelated compound, tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate, which includes detailed $^{13}\text{C}$ and $^{1}\text{H}$ NMR data .

Critical Gaps in Evidence:

- No spectral data (NMR, IR, MS) for 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile.

- No synthetic protocols or mechanistic studies referenced.

- Lack of experimental data on stability, reactivity, or biological activity.

Biologische Aktivität

5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Similar Compounds

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile as an anticancer agent. Preliminary results indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 25 | 4 | |

| MCF7 (breast cancer) | 30 | 3 | |

| HEK293 (normal cells) | >100 | - |

The biological activity of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile can be attributed to its ability to interact with specific molecular targets within cells. The presence of the carbonitrile group is known to enhance binding affinity to enzymes involved in metabolic pathways, potentially leading to inhibition of key processes in microbial and cancerous cells.

Enzyme Interaction Studies

Molecular docking studies suggest that this compound can effectively bind to active sites of various enzymes, disrupting their function. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.

Case Studies

Several case studies have documented the effects of similar compounds in vivo:

- Case Study on Antimicrobial Efficacy : A study involving the application of chlorinated cyclohexenes demonstrated significant reductions in bacterial load in infected animal models, supporting their use as potential therapeutic agents.

- Case Study on Cancer Treatment : In a preclinical model, administration of a related compound led to tumor regression in xenograft models, indicating promising anticancer activity.

Q & A

Basic: What are the standard synthetic routes for 5-(tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves functionalizing a cyclohexene scaffold. A common approach includes:

- Cyclization : Starting from substituted cyclohexane precursors, such as tert-butylcyclohexanol derivatives, followed by dehydration to form the cyclohexene ring. Chlorination can be achieved using reagents like SOCl₂ or PCl₃ under anhydrous conditions .

- Nitrile Introduction : Cyanidation via nucleophilic substitution (e.g., using KCN or NaCN) or Sandmeyer-type reactions, depending on the leaving group’s reactivity .

- Optimization : Key parameters include temperature control (e.g., low temps for nitrile stability), solvent polarity (e.g., DMF for polar intermediates), and steric hindrance mitigation (e.g., using bulky bases to direct regioselectivity) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The tert-butyl group shows a singlet at ~1.2 ppm (¹H), while the chloro and nitrile groups influence chemical shifts of adjacent protons (e.g., deshielding at ~5–6 ppm for the cyclohexene double bond) .

- X-ray Crystallography : Resolves stereochemistry and confirms regioselectivity. For example, crystal structures of analogous tert-butyl-substituted cyclohexenes reveal chair conformations with axial/equatorial substituent orientations .

- Mass Spectrometry : High-resolution MS validates molecular weight (calc. for C₁₁H₁₅ClN: 196.09 g/mol) and fragmentation patterns (e.g., loss of tert-butyl or Cl groups) .

Advanced: How do steric and electronic effects of the tert-butyl and chloro groups influence reaction mechanisms?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the adjacent carbon, directing reactions to less hindered positions (e.g., nitrile group reactivity). This is observed in Diels-Alder reactions, where the tert-butyl group stabilizes transition states via steric shielding .

- Electronic Effects : The chloro group withdraws electron density, polarizing the cyclohexene ring and activating it for electrophilic additions. Computational studies (DFT) can model charge distribution to predict regioselectivity in cycloadditions .

- Case Study : In halogenation reactions, the chloro group may participate in resonance stabilization, altering reaction pathways compared to non-halogenated analogs .

Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., IR for nitrile confirmation, HPLC for purity assessment) to address discrepancies in NMR assignments .

- Computational Modeling : Use Gaussian or ORCA software to simulate NMR spectra and compare with experimental data, identifying errors in peak assignments .

- Replication Under Controlled Conditions : Vary solvents (e.g., DCM vs. THF) or catalysts (e.g., Lewis acids) to isolate variables affecting yield inconsistencies .

Advanced: What are the kinetic and thermodynamic stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Tert-butyl groups may enhance stability via steric protection, while the nitrile group could decompose at >200°C .

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–14) via LC-MS. The nitrile group is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides .

- Light Sensitivity : UV-Vis studies under UV irradiation (254–365 nm) can detect photo-induced isomerization or cycloreversion .

Advanced: How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

- Palladium Catalysis : The chloro substituent acts as a leaving group in Suzuki-Miyaura couplings. Optimize using Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH at 80°C .

- Cyanide Retention : Ensure reaction conditions (e.g., low temps, anhydrous solvents) preserve the nitrile group during catalysis.

- Steric Challenges : Bulky ligands (e.g., XPhos) improve efficiency by mitigating tert-butyl-induced steric hindrance .

Advanced: What strategies address low regioselectivity in functionalization reactions of this compound?

Methodological Answer:

- Directed Functionalization : Use directing groups (e.g., temporary ester moieties) to guide electrophiles to specific positions .

- Computational Screening : DFT calculations predict favorable transition states for nitrile vs. chloro group reactivity, guiding experimental design .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile accessibility to the electron-deficient cyclohexene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.